molecular formula C22H23N3O3S B7709273 N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B7709273
M. Wt: 409.5 g/mol
InChI Key: LIDCKUFPGBEXNR-UHFFFAOYSA-N
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Description

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that features a glycinamide backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the glycinamide backbone, followed by the introduction of the phenylethyl, phenylsulfonyl, and pyridin-3-ylmethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
  • N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(quinolin-3-ylmethyl)glycinamide

Uniqueness

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-17-20-10-7-14-23-16-20)18-25(15-13-19-8-3-1-4-9-19)29(27,28)21-11-5-2-6-12-21/h1-12,14,16H,13,15,17-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDCKUFPGBEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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